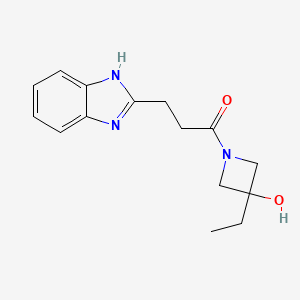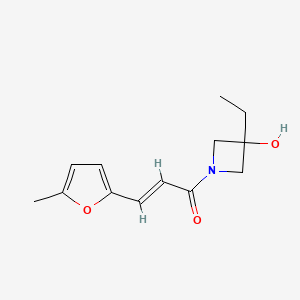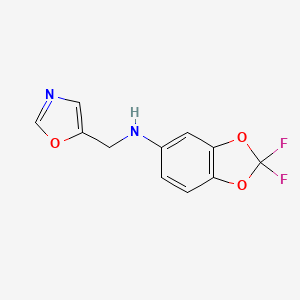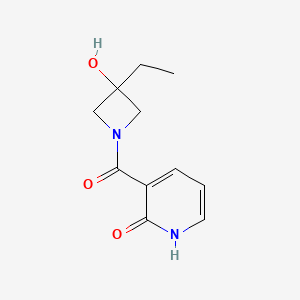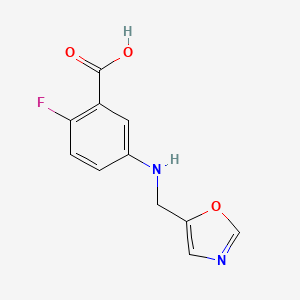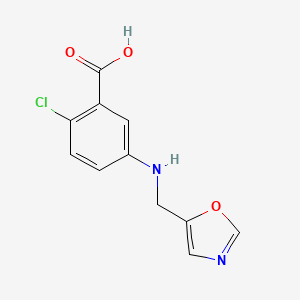![molecular formula C10H13N5O B7581978 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)
3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidin-3-ol derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways. For instance, it has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of transcription factors, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
Studies have reported that 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol exhibits various biochemical and physiological effects. For instance, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol in lab experiments is its potential therapeutic application. This compound has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for in vitro studies.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol. One of the key areas of research is the development of new drugs based on this compound. Several studies have reported that this compound has the potential to inhibit the growth of cancer cells and exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and identify its potential targets. Furthermore, research is needed to optimize the synthesis method of this compound and improve its solubility in water, which can facilitate its use in in vitro studies.
Synthesemethoden
The synthesis of 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with 3-bromo-1-methylazetidin-3-ol in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a specific period. The resulting product is purified using column chromatography to obtain pure 3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol has been found to exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory effects. Several studies have reported that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-3-8(14-4-10(2,16)5-14)15-9(13-7)11-6-12-15/h3,6,16H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVAEWJXLVAEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC(C3)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)
![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
